6-Methyl-2-pyridinylboronic acid MIDA ester
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Overview
Description
6-Methyl-2-pyridinylboronic acid MIDA ester is a boron-containing heterocyclic compound It is characterized by its unique structure, which includes a boron atom integrated into a dioxazaborocane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-pyridinylboronic acid MIDA ester typically involves the reaction of 6-methyl-2-pyridinemethanol with boronic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-pyridinylboronic acid MIDA ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronate esters.
Reduction: Reduction reactions can convert the boron-containing ring into simpler boron compounds.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Boronic acids and boronate esters.
Reduction: Simpler boron compounds.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-Methyl-2-pyridinylboronic acid MIDA ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 6-Methyl-2-pyridinylboronic acid MIDA ester involves its interaction with molecular targets through its boron atom. The boron atom can form stable complexes with various biomolecules, influencing biological pathways. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that selectively destroy the cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-2-pyridinemethanol
- N-[(6-Methylpyridin-2-yl)methyl]-2-phenylethanamine dihydrochloride
- Methyl 2-[(6-methylpyridin-2-yl)amino]acetate
Uniqueness
Its ability to participate in Suzuki-Miyaura coupling reactions and its potential use in BNCT highlight its versatility and significance .
Properties
IUPAC Name |
6-methyl-2-(6-methylpyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BN2O4/c1-8-4-3-5-9(13-8)12-17-10(15)6-14(2)7-11(16)18-12/h3-5H,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYYPYSUORBPCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=NC(=CC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746398 |
Source
|
Record name | 6-Methyl-2-(6-methylpyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227700-42-6 |
Source
|
Record name | 6-Methyl-2-(6-methylpyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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